(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile
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Overview
Description
(1S,4R,6R)-6-hydroxy-2-oxabicyclo[222]octane-4-carbonitrile is a bicyclic organic compound with a unique structure that includes a hydroxyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor molecule in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce a primary amine.
Scientific Research Applications
(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-methyl: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
The presence of both a hydroxyl group and a nitrile group in (1S,4R,6R)-6-hydroxy-2-oxabicyclo[222]octane-4-carbonitrile makes it unique compared to its analogs
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile |
InChI |
InChI=1S/C8H11NO2/c9-4-8-2-1-7(11-5-8)6(10)3-8/h6-7,10H,1-3,5H2/t6-,7+,8-/m1/s1 |
InChI Key |
HEQMUMBWMDQDQR-GJMOJQLCSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@H]([C@H]1OC2)O)C#N |
Canonical SMILES |
C1CC2(CC(C1OC2)O)C#N |
Origin of Product |
United States |
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